硫氰酸甲脒

描述

Formamidine Thiocyanate is a useful research compound. Its molecular formula is C2H5N3S and its molecular weight is 103.15 g/mol. The purity is usually 95%.

The exact mass of the compound Formamidine Thiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Formamidine Thiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamidine Thiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

钙钛矿太阳能电池制造

硫氰酸甲脒在钙钛矿太阳能电池 (PSC) 的制造中起着至关重要的作用。它有助于快速结晶,这对实现 PSC 的高效率和稳定性至关重要。 该化合物有助于调节成核并改善结晶,从而形成具有优选取向、较大晶体尺寸和更少晶界薄膜 .

光电性能增强

在光电子领域,硫氰酸甲脒有助于增强甲脒基钙钛矿太阳能电池的光电性能。 它的存在与改善的防潮性有关,这是这些器件商业化的一个重大挑战 .

光电转换器件

甲脒基钙钛矿材料的稳定性对于其在光电转换器件中的应用至关重要。 硫氰酸甲脒有助于实现这种稳定性,从而支持高效耐用的光电技术的开发 .

结晶度改善

已观察到添加硫氰酸盐,特别是硫氰酸甲脒的形式,可促进在甲脒铅三碘化物 (FAPbI3) 薄膜中形成具有更好结晶度的黑色三角相 α-FAPbI3。 结晶度的这种改善有利于相关光电器件的性能 .

药理学应用

尽管与硫氰酸甲脒没有直接关系,但甲脒本身被认为是一种单胺氧化酶抑制剂 (MAOI)。 这表明硫氰酸甲脒在治疗抑郁症亚型和其他神经系统疾病方面可能具有药理学应用 .

作用机制

Target of Action

Formamidine Thiocyanate primarily targets the nervous system of insects and acarines . It is a monoamine oxidase inhibitor (MAOIs), which means it prevents the action of the monoamine oxidase enzyme . This enzyme is responsible for degrading neurotransmitters such as norepinephrine, serotonin, dopamine, and tyramine .

Mode of Action

Formamidine Thiocyanate acts by inhibiting the monoamine oxidase enzyme, thereby preventing the breakdown of neurotransmitters . This results in an increase in the levels of these neurotransmitters, allowing them to continue acting on the nervous system of the insects and acarines . This leads to uncontrolled discharges of action potentials, causing exhaustion, paralysis, and eventual death of the affected organisms .

Biochemical Pathways

The inhibition of the monoamine oxidase enzyme by Formamidine Thiocyanate disrupts the normal functioning of the nervous system in insects and acarines . This disruption affects the biochemical pathways associated with the transmission of nerve impulses, leading to the observed toxic effects .

Pharmacokinetics

As a monoamine oxidase inhibitor, it is known to interact with the nervous system of insects and acarines, suggesting that it is absorbed and distributed to these sites of action .

Result of Action

The result of Formamidine Thiocyanate’s action is the disruption of the normal functioning of the nervous system in insects and acarines . This leads to a range of effects, including direct lethality, excitant-repellant behavioral effects, and chemosterilization .

Action Environment

The action of Formamidine Thiocyanate can be influenced by environmental factors. For instance, it has been used successfully as an additive to prepare efficient and stable α-FAPbI3 peroskite solar cells in a vapor treatment method . This suggests that the compound’s action, efficacy, and stability can be enhanced under certain environmental conditions .

生化分析

Biochemical Properties

Formamidine Thiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of perovskite solar cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance the crystallization of formamidinium-based perovskite films, which are crucial for high-efficiency and stable solar cells . The interaction of Formamidine Thiocyanate with these biomolecules involves the promotion of black trigonal phase α-FAPbI3 with better crystallinity, which is essential for the performance of perovskite solar cells .

Cellular Effects

Formamidine Thiocyanate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to enhance the moisture stability of perovskite films, which is crucial for their application in solar cells . The compound’s impact on cell function includes the suppression of the formation of yellow hexagonal phase δ-FAPbI3, thereby improving the overall stability and efficiency of the cells .

Molecular Mechanism

At the molecular level, Formamidine Thiocyanate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound promotes the formation of black trigonal phase α-FAPbI3 with better crystallinity by regulating the nucleation and improving the crystallization process . This mechanism is essential for achieving high-efficiency and stable perovskite solar cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Formamidine Thiocyanate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the addition of Formamidine Thiocyanate enhances the moisture stability of perovskite films, which is essential for their long-term performance . The compound’s stability under ambient conditions has been observed to improve the overall efficiency and durability of perovskite solar cells .

Dosage Effects in Animal Models

The effects of Formamidine Thiocyanate vary with different dosages in animal models. Higher doses of the compound have been associated with increased efficiency and stability of perovskite films . It is essential to consider the potential toxic or adverse effects at high doses. Studies on the toxicokinetics of thiocyanate, a related compound, have shown that its concentrations rise more slowly as it is enzymatically converted, indicating a non-linear dose-response relationship .

Metabolic Pathways

Formamidine Thiocyanate is involved in various metabolic pathways, including the degradation of thiocyanate. The compound interacts with specific enzymes that facilitate its hydrolysis to ammonia, sulfide, and carbon dioxide . These metabolic pathways are crucial for the bioremediation of thiocyanate-contaminated environments and the overall metabolic flux within cells.

Transport and Distribution

Within cells and tissues, Formamidine Thiocyanate is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . The transport and distribution of Formamidine Thiocyanate are essential for its effective application in biochemical and industrial processes.

Subcellular Localization

Formamidine Thiocyanate’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s role in enhancing the crystallization of perovskite films and improving their overall stability and efficiency.

生物活性

Formamidine thiocyanate (CAS Number: 1821033-48-0) is a compound that has garnered attention in various fields, particularly in organic synthesis and biological research. Its unique structure, comprising a formamidine moiety and a thiocyanate group, allows it to function as a versatile building block in the creation of complex organic molecules. Although its biological activities are still being elucidated, preliminary studies suggest potential applications in enzyme inhibition and cellular modulation.

Chemical Structure and Properties

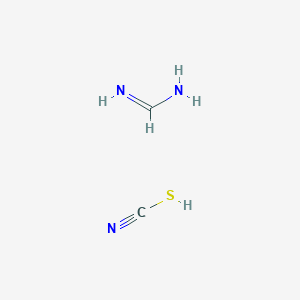

The molecular formula of formamidine thiocyanate is C2H4N2S, and its structure can be represented as follows:

This compound exhibits properties that make it suitable for various synthetic applications, particularly in the development of heterocycles which are significant in drug discovery.

Enzyme Inhibition

Research indicates that formamidine thiocyanate may exhibit enzyme inhibitory properties. A study focused on similar compounds found that derivatives containing thiourea and thiocyanate groups were effective inhibitors of alkaline phosphatase, an enzyme involved in various physiological processes. The inhibition mechanism is thought to involve competitive binding to the active site of the enzyme, which could lead to therapeutic applications in diseases characterized by abnormal enzyme levels .

Case Studies

- Thiocyanate in Perovskite Solar Cells : Formamidine thiocyanate has been utilized as an additive in the fabrication of perovskite solar cells. Studies show that its inclusion improves the crystallinity of perovskite films, enhances power conversion efficiency, and increases moisture stability . This application highlights its utility beyond traditional biological contexts.

- Inhibition Studies : In vitro studies have demonstrated that certain derivatives of formamidine thiocyanate exhibit significant inhibition against alkaline phosphatase. These findings suggest that further exploration into its structure-activity relationship could yield compounds with desirable pharmacological profiles .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Applications |

|---|---|---|

| Formamidine Thiocyanate | Potential enzyme inhibitor | Organic synthesis, solar cells |

| Guanidinium Thiocyanate | Effective against specific enzymes | Drug development |

| Ammonium Thiocyanate | Enhances stability in solar cells | Photovoltaics |

This table illustrates how formamidine thiocyanate compares with other thiocyanate-containing compounds regarding biological activity and applications.

属性

IUPAC Name |

methanimidamide;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2.CHNS/c2*2-1-3/h1H,(H3,2,3);3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTZHLAHNTZZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)N.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821033-48-0 | |

| Record name | formamidinium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does formamidine thiocyanate improve the performance of tin-based perovskite near-infrared LEDs?

A: Formamidine thiocyanate plays a crucial dual role in enhancing the performance of these LEDs [, ]:

Q2: What are the benefits of using formamidine thiocyanate in the context of FAPbI3 colloidal quantum dot solar cells?

A: Formamidine thiocyanate has proven to be a valuable tool in optimizing FAPbI3 (FA: formamidinium) colloidal quantum dot solar cells []:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。